molecular formula C4H3Cl2N3S B084562 2,4-Dichloro-6-(methylthio)-1,3,5-triazine CAS No. 13705-05-0

2,4-Dichloro-6-(methylthio)-1,3,5-triazine

Cat. No. B084562
Key on ui cas rn: 13705-05-0
M. Wt: 196.06 g/mol
InChI Key: MWPZLWRHHPWTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04259487

Procedure details

In a comparison experiment there were present in a 2 liter multinecked flask 184.4 grams of cyanuric chloride dissolved in 760 grams of toluene and there were dropped in at about 40°-50° C. in the course of 1 hour 252 ml of an aqueous sodium methyl mercaptide solution which contained 70.1 grams of sodium methyl mercaptide. From the organic phase there could be isolated about 90% of 2-methylmercapto-4,6-dichloro-s-triazine. The content of 2,4-dimethylmercapto-6-chloro-s-triazine was about 10%.
Quantity
184.4 g
Type
reactant
Reaction Step One
Quantity
252 mL
Type
reactant
Reaction Step Two
Quantity
70.1 g
Type
reactant
Reaction Step Three
Quantity
760 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1Cl.[CH3:10][S-:11].[Na+]>C1(C)C=CC=CC=1>[CH3:10][S:11][C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([Cl:9])[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
184.4 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Two
Name
Quantity
252 mL
Type
reactant
Smiles
C[S-].[Na+]
Step Three
Name
Quantity
70.1 g
Type
reactant
Smiles
C[S-].[Na+]
Step Four
Name
Quantity
760 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.